2,2'-Dithiobis(N-(1-hydroxyethylpropyl)benzamide)
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Overview
Description
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) is a chemical compound known for its unique structure and properties It features a disulfide bond linking two benzamide groups, each substituted with a hydroxyethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) typically involves the reaction of benzamide derivatives with disulfide linkers. One common method is the reaction of N-(1-hydroxyethylpropyl)benzamide with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
Scientific Research Applications
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing the compound to modulate the activity of proteins and enzymes. The hydroxyethylpropyl groups may enhance its solubility and facilitate its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of hydroxyethylpropyl groups.
2,2’-Dithiobis(benzamide): Lacks the hydroxyethylpropyl substitution, making it less soluble and potentially less reactive.
Uniqueness
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) is unique due to its hydroxyethylpropyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications compared to its analogs.
Properties
CAS No. |
96835-54-0 |
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Molecular Formula |
C22H28N2O4S2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-[[2-(1-hydroxybutan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O4S2/c1-3-15(13-25)23-21(27)17-9-5-7-11-19(17)29-30-20-12-8-6-10-18(20)22(28)24-16(4-2)14-26/h5-12,15-16,25-26H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
YYWTYTCHSRLVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(CC)CO |
Origin of Product |
United States |
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